1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is a chemical compound extensively used in synthetic chemistry. It is known for its role as a protecting group for the amino group of various N-protected amino acids. The compound has the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol.
Preparation Methods
The synthesis of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester typically involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acids such as trifluoroacetic acid, resulting in the formation of the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, trifluoroacetic acid), bases (e.g., sodium hydroxide, potassium carbonate), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include the corresponding carboxylic acids, free amines, and substituted derivatives .
Scientific Research Applications
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .
Comparison with Similar Compounds
Similar compounds to 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester include:
1-Boc-4-methylpiperidine-4-carboxylic acid: Another Boc-protected piperidine derivative used in organic synthesis.
1-Boc-2-piperidone: A Boc-protected piperidone used in the synthesis of various pharmaceuticals.
1-Boc-4-piperidinecarboxylic acid: A Boc-protected piperidine carboxylic acid used in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other Boc-protected piperidine derivatives .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylpiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10-15(14)12(17)19-13(2,3)4/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXWUVYMYNZETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.